2-Pentyl-2-cyclopenten-1-one, also known as Dihydrojasmone, is a naturally occurring organic compound classified as a cyclopentenone. It is a crucial component of jasmine oil and contributes significantly to its characteristic fragrance. Dihydrojasmone is valued in the perfume industry for its powerful, sweet, and floral aroma, often described as a "cleaner" and less animalic version of natural jasmine scent [, ].
Beyond its role in perfumery, Dihydrojasmone serves as a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it a versatile starting material for the synthesis of more complex molecules, particularly those with potential biological activity [, ].
2-Pentyl-2-cyclopenten-1-one is an organic compound characterized by the molecular formula and a molecular weight of 152.23 g/mol. This compound features a cyclopentenone structure, which is significant in various chemical applications and synthetic pathways. It is primarily obtained through several synthetic routes involving the reaction of different precursors under controlled conditions.
2-Pentyl-2-cyclopenten-1-one belongs to the class of cyclopentenones, which are cyclic enones with a five-membered ring containing a carbonyl group. These compounds are notable for their reactivity and versatility in organic synthesis, often serving as intermediates in the production of more complex molecules.
The synthesis of 2-pentyl-2-cyclopenten-1-one can be achieved through various methods:
The molecular structure of 2-pentyl-2-cyclopenten-1-one can be represented as follows:
InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
ILHZVKAXFCDFMT-UHFFFAOYSA-N
CCCCCC1=CCCC1=O
This structure indicates that the compound contains a cyclopentene ring with a carbonyl group at one position, contributing to its reactivity as an enone.
2-Pentyl-2-cyclopenten-1-one is involved in several types of chemical reactions:
The mechanism of action for 2-pentyl-2-cyclopenten-1-one primarily revolves around its reactivity as an electron-deficient alkene due to the presence of the carbonyl group. This characteristic allows it to participate in various reactions such as:
The specific pathways depend on the reaction conditions and the nature of the reactants involved.
The physical properties of 2-pentyl-2-cyclopenten-1-one include:
Key chemical properties include:
2-Pentyl-2-cyclopenten-1-one finds applications in several scientific domains:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2